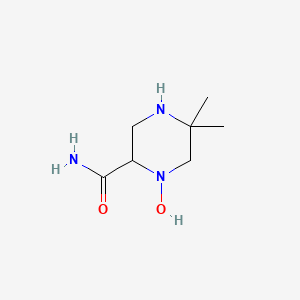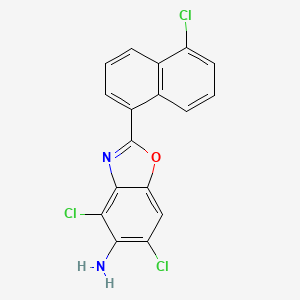![molecular formula C8H15N B13796808 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) is a bicyclic compound that features a cyclopentane ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) can be achieved through a diastereoselective synthesis strategy. One such method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loadings.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and bioactive compounds.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as protease activated receptor 1 (PAR1) antagonists, which are promising antiplatelet targets to prevent thrombotic cardiovascular events . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Octahydro-1H-cyclopenta[c]pyridine: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom within the ring system.
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: This is a conformationally restricted γ-aminobutyric acid (GABA) analogue with similar structural features.
Uniqueness: 1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI) is unique due to its specific stereochemistry and the presence of both cyclopentane and pyridine rings
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
CJNWCWVQGCSQRA-YUMQZZPRSA-N |
Isomerische SMILES |
C1C[C@H]2CCCN[C@H]2C1 |
Kanonische SMILES |
C1CC2CCCNC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


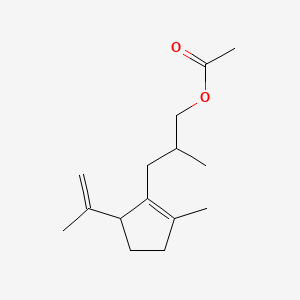
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
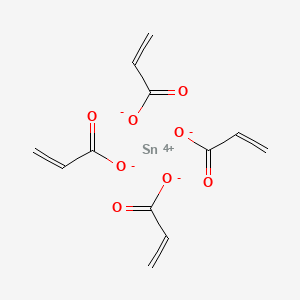
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
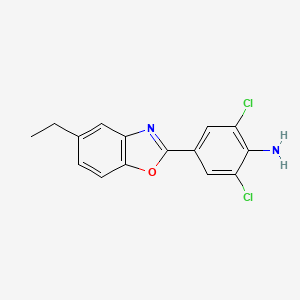
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
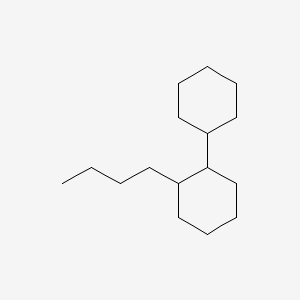
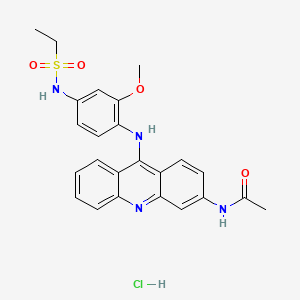
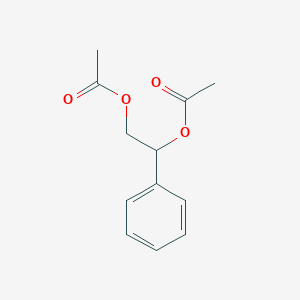
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

